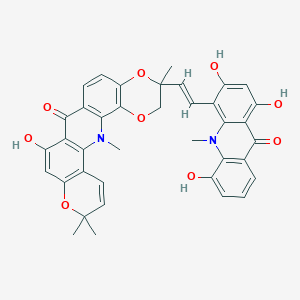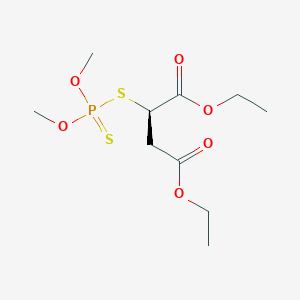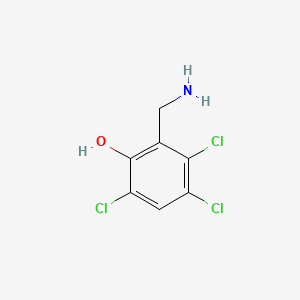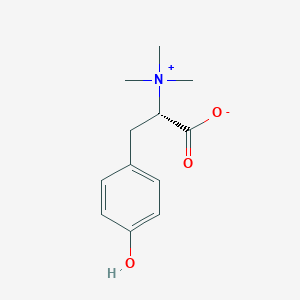
8-Chloro-2-dibenzofuranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2-chlorodibenzofuran is an organochlorine compound and a member of dibenzofurans.
Wissenschaftliche Forschungsanwendungen
Tissue Sulfhydryl Groups
A study by Ellman (1959) explored a water-soluble aromatic disulfide for determining sulfhydryl groups, which can be useful for biological materials.
Borabenzene Derivatives
Research by Zheng and Herberich (2000) discusses the synthesis of borabenzene derivatives, providing insights into the applications of related compounds.
Neurotropic and Psychotropic Agents
Ueda et al. (1978) conducted a study on compounds related to 8-Chloro-2-dibenzofuranol, suggesting their potential as neuroleptics (Ueda, Sato, Maeno, & Umio, 1978).
Environmental Generation and Degradation
Crosby, Moilanen, and Wong (1973) explored the environmental generation and degradation of dibenzodioxins and dibenzofurans, chemicals closely related to 8-Chloro-2-dibenzofuranol (Crosby, Moilanen, & Wong, 1973).
Molecular Elevators
Badjić et al. (2006) investigated mechanically interlocked molecules incorporating features of pH-switchable rotaxanes, which is relevant to the study of complex molecular systems (Badjić, Ronconi, Stoddart, Balzani, Silvi, & Credi, 2006).
Azole Antifungal Agents
RaneDinanath et al. (1988) synthesized a new class of azole antifungal agents, showcasing the potential of 8-Chloro-2-dibenzofuranol derivatives in medicinal chemistry (RaneDinanath, Pike, Puar, Wright, & McPhail, 1988).
Chlorination by Copper (II) Chloride
Ryu, Mulholland, and Chu (2003) explored the chlorination of dibenzofuran vapor by copper (II) chloride, contributing to the understanding of environmental transformations of related compounds (Ryu, Mulholland, & Chu, 2003).
Eigenschaften
CAS-Nummer |
74423-73-7 |
|---|---|
Produktname |
8-Chloro-2-dibenzofuranol |
Molekularformel |
C12H7ClO2 |
Molekulargewicht |
218.63 g/mol |
IUPAC-Name |
8-chlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,14H |
InChI-Schlüssel |
AQUURYCVTGVYBO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
Andere CAS-Nummern |
74423-73-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



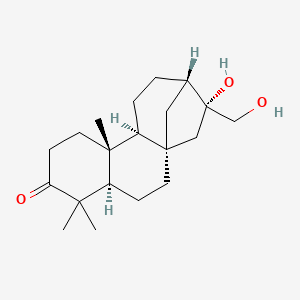
![(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1253471.png)
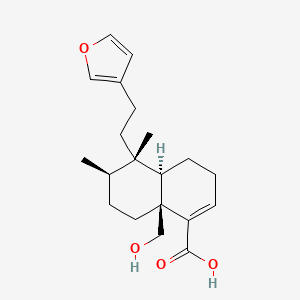

![(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid](/img/structure/B1253475.png)

![11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253481.png)
![5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253483.png)
![methyl (1R,15R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B1253484.png)
